4-(4-butoxy-3-ethoxyphenyl)-5-butyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(4-BUTOXY-3-ETHOXYPHENYL)-5-BUTYL-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 4-(4-BUTOXY-3-ETHOXYPHENYL)-5-BUTYL-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of the butoxy, ethoxy, and hydroxyphenyl groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The butoxy and ethoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-BUTOXY-3-ETHOXYPHENYL)-5-BUTYL-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,4-c]pyrazole derivatives with different substituents. These compounds may have similar or distinct properties depending on the nature and position of the substituents. The uniqueness of 4-(4-BUTOXY-3-ETHOXYPHENYL)-5-BUTYL-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C27H33N3O4 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
4-(4-butoxy-3-ethoxyphenyl)-5-butyl-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C27H33N3O4/c1-4-7-15-30-26(18-13-14-21(34-16-8-5-2)22(17-18)33-6-3)23-24(28-29-25(23)27(30)32)19-11-9-10-12-20(19)31/h9-14,17,26,31H,4-8,15-16H2,1-3H3,(H,28,29) |
InChI Key |
MWESWAIZEWNEKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)OCCCC)OCC |
Origin of Product |
United States |
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